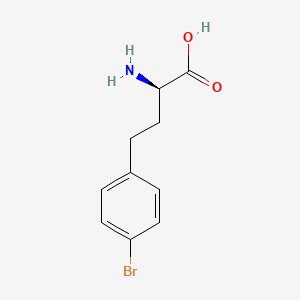
Copper dibutyl diphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper dibutyl diphthalate is a chemical compound that belongs to the class of metal-organic frameworks It is composed of copper ions coordinated with dibutyl diphthalate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper dibutyl diphthalate can be synthesized through the reaction of copper salts with dibutyl diphthalate under controlled conditions. One common method involves the use of copper acetate and dibutyl diphthalate in an organic solvent such as ethanol. The reaction is typically carried out at elevated temperatures (around 120-150°C) in the presence of a catalyst like concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of phthalic anhydride with normal butyl alcohol in the presence of a copper catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Copper dibutyl diphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas or sodium borohydride in the presence of a suitable solvent.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of copper oxide and phthalic acid derivatives.
Reduction: Formation of reduced copper species and butyl alcohol.
Substitution: Formation of substituted phthalate esters and corresponding by-products.
Scientific Research Applications
Copper dibutyl diphthalate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of copper dibutyl diphthalate involves its ability to coordinate with various substrates through its copper centers. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the copper centers, leading to enhanced reactivity and selectivity in chemical transformations .
Comparison with Similar Compounds
- Copper diethyl diphthalate
- Copper dimethyl diphthalate
- Copper dioctyl diphthalate
Comparison: Copper dibutyl diphthalate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and stability. Compared to copper diethyl diphthalate and copper dimethyl diphthalate, this compound has longer alkyl chains, resulting in different physical and chemical properties. Copper dioctyl diphthalate, with even longer alkyl chains, exhibits distinct characteristics in terms of hydrophobicity and interaction with substrates .
Properties
CAS No. |
5423-38-1 |
|---|---|
Molecular Formula |
C12H14CuO4 |
Molecular Weight |
285.78 g/mol |
IUPAC Name |
2-butoxycarbonylbenzoic acid;copper |
InChI |
InChI=1S/C12H14O4.Cu/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h4-7H,2-3,8H2,1H3,(H,13,14); |
InChI Key |
MXDGMPUQQFKSTE-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cu+2] |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |
Related CAS |
131-70-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8099085.png)

![Methyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B8099097.png)



![4-Amino-1-Oxa-9-Aza-Spiro[5.5]Undecane-9-Carboxylicacidtert-Butylester Oxalate](/img/structure/B8099119.png)
![distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;hydrate](/img/structure/B8099135.png)




![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B8099196.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B8099207.png)
